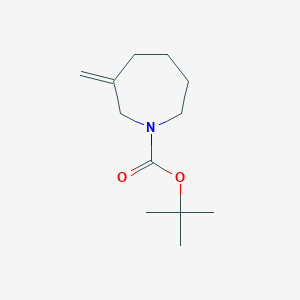

Tert-butyl 3-methyleneazepane-1-carboxylate

Description

Tert-butyl 3-methyleneazepane-1-carboxylate is a seven-membered azepane ring derivative featuring a methylene substituent at the 3-position and a tert-butyl carbamate group at the 1-position. This compound belongs to a class of nitrogen-containing heterocycles widely utilized in organic synthesis and pharmaceutical research.

Properties

Molecular Formula |

C12H21NO2 |

|---|---|

Molecular Weight |

211.30 g/mol |

IUPAC Name |

tert-butyl 3-methylideneazepane-1-carboxylate |

InChI |

InChI=1S/C12H21NO2/c1-10-7-5-6-8-13(9-10)11(14)15-12(2,3)4/h1,5-9H2,2-4H3 |

InChI Key |

ZBWMUFIPRVKDAI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(=C)C1 |

Origin of Product |

United States |

Preparation Methods

Cyclization to Form Azepane Ring

A key step is the cyclization of suitable precursors to form the azepane ring. According to patent CN111362852A, a cyclization reaction involving a compound with appropriate substituents (formula II) and an ammonium salt in the presence of halide catalysts (e.g., sodium bromide, potassium bromide, sodium iodide, potassium iodide) efficiently forms nitrogen-containing heterocycles such as azepane derivatives.

Table 1. Cyclization Reaction Conditions

| Parameter | Details |

|---|---|

| Starting material | Compound with alkyl or benzyl substituents (formula II) |

| Catalyst | NaBr, KBr, NaI, or KI |

| Reaction type | Cyclization with ammonium salt |

| Temperature | Typically room temperature to moderate heating |

| Solvent | Not explicitly specified; often polar aprotic solvents used |

| Yield | High relative yield reported |

This step forms the core azepane ring, setting the stage for further functionalization.

Introduction of the Methylene Group at the 3-Position

The methylene group at the 3-position can be introduced via elimination or Wittig-type reactions from a suitable precursor bearing a leaving group or carbonyl functionality at that position. Although specific procedures for tert-butyl 3-methyleneazepane-1-carboxylate are scarce, analogous methods in azepane chemistry involve:

- Dehydration of 3-hydroxyazepane derivatives

- Olefination of 3-ketoazepane intermediates

These transformations typically require bases or phosphonium ylides under controlled conditions.

Installation of the tert-Butyl Carbamate Protecting Group

The tert-butyl carbamate (Boc) group is commonly introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. This is a well-established method for protecting amines in organic synthesis.

From the data in patent CN111362852A, the Boc protection step proceeds as follows:

- React the azepane amine intermediate with Boc anhydride

- Use organic bases such as triethylamine, diisopropylethylamine, pyridine, or inorganic bases like potassium carbonate

- Reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures

- High yields and selectivity are achievable

Table 2. Boc Protection Reaction Parameters

| Parameter | Details |

|---|---|

| Reagent | Di-tert-butyl dicarbonate (Boc anhydride) |

| Base | Triethylamine, pyridine, K2CO3, or similar |

| Solvent | Dichloromethane, ethyl acetate, or other aprotic solvents |

| Temperature | 0–25 °C |

| Reaction time | 1–24 hours |

| Yield | Generally high (>80%) |

Representative Synthetic Route Summary

Based on the available literature and patent disclosures, a plausible synthetic route for this compound is:

Synthesis of azepane precursor : Starting from appropriate linear amine or amino alcohol precursors, cyclize under halide catalysis to form the azepane ring.

Functional group transformation : Oxidize or modify the 3-position to introduce a carbonyl or leaving group.

Methylene introduction : Perform olefination or elimination to install the methylene group at the 3-position.

Boc protection : React the azepane amine with Boc anhydride under basic conditions to yield this compound.

Comparative Analysis of Preparation Methods

Research Findings and Industrial Considerations

The cyclization reaction catalyzed by halide salts is reported to have strong applicability for industrial scale-up due to its simplicity and high yield.

Traditional oxidation methods to convert hydroxyazepane to ketone intermediates often suffer from impurity formation and use environmentally unfriendly solvents such as dioxane and DMSO.

Boc protection is a routine step but requires careful selection of bases and solvents to maximize yield and minimize side reactions.

The overall synthetic route benefits from being modular, allowing optimization of each step independently to improve overall yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methyleneazepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-methyleneazepane-1-carboxylate has several applications in scientific research, including:

Chemistry: Used as a synthetic building block for the preparation of more complex molecules.

Biology: Employed in the synthesis of biologically active compounds.

Medicine: Utilized in the development of pharmaceutical intermediates.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-methyleneazepane-1-carboxylate involves its reactivity with various chemical reagents. The compound’s molecular structure allows it to participate in a range of chemical reactions, targeting specific molecular pathways and functional groups. The exact mechanism depends on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Reactivity Differences

The azetidine derivative’s higher ring strain may enhance its reactivity in cycloaddition or nucleophilic substitution reactions, whereas the azepane analog’s stability could make it preferable for long-term storage or iterative synthetic steps.

Research and Regulatory Considerations

- Synthetic Utility : Azetidines are often employed in medicinal chemistry for their constrained conformations, while azepanes may serve as flexible scaffolds or intermediates in natural product synthesis.

- Regulatory Status : The azetidine analog’s classification under OSHA HCS (29 CFR 1910) underscores its hazards . Regulatory data for the azepane analog are unavailable but may differ due to structural distinctions.

- Knowledge Gaps: Direct comparative studies on these compounds are scarce. Further research is needed to quantify stability, bioavailability, and ecotoxicological profiles.

Biological Activity

Tert-butyl 3-methyleneazepane-1-carboxylate is a compound that belongs to the class of azepanes, which are seven-membered cyclic amines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antibacterial properties. This article aims to summarize the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C_{12}H_{21}N_{1}O_{2}

- Molecular Weight: 213.31 g/mol

This compound features a tert-butyl group, which is known for its steric hindrance and unique reactivity patterns, influencing its biological interactions.

Antibacterial Properties

Recent studies have demonstrated the antibacterial activity of this compound against various strains of bacteria. For instance, it showed significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution assays.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound has moderate antibacterial properties, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

In addition to its antibacterial effects, this compound has been evaluated for anti-inflammatory activity. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 200 ± 15 |

| LPS | 300 ± 20 | 350 ± 25 |

| This compound (50 μM) | 100 ± 8 | 120 ± 10 |

The data suggests that the compound effectively mitigates inflammatory responses at certain concentrations.

Case Studies

A notable case study involved the synthesis of this compound derivatives and their biological screening. The derivatives exhibited enhanced biological activities compared to the parent compound, indicating that structural modifications can lead to improved pharmacological profiles.

Synthesis Methodology

The synthesis typically involves a multi-step process starting from commercially available precursors. The following general reaction scheme outlines the synthetic route:

- Formation of Azepane Ring: Reaction of a suitable amine with an appropriate carbonyl compound.

- Carboxylation: Introduction of the carboxylic acid moiety using tert-butyl chloroformate.

- Purification: The product is purified through recrystallization or chromatography.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.